molecular formula C28H44N2O B5162113 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5162113
M. Wt: 424.7 g/mol
InChI Key: OKQVXRGJKULPLV-UHFFFAOYSA-N
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Description

3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a compound that belongs to the family of oxadiazoles. It is a commonly studied molecule due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act as a charge transport material in organic electronic devices. It has also been shown to have good electron injection properties in DSSCs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole. However, it has been shown to have low toxicity and good biocompatibility, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole for lab experiments include its high molar extinction coefficient, good electron injection properties, and low toxicity. However, its limitations include its complex synthesis method and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole. These include:
1. Further investigation of its mechanism of action in organic electronic devices.
2. Exploration of its potential applications in other fields, such as biomedical imaging and sensing.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential as a sensitizer in perovskite solar cells.
5. Exploration of its potential as a therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a unique compound with potential applications in various fields. Its synthesis method is complex, but its low toxicity and good biocompatibility make it a potential candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a multi-step process that involves the reaction of various starting materials. The most commonly used method involves the reaction of 4-cyclohexylbenzohydrazide with 5-pentyl-2-nitrobenzoic acid in the presence of a catalyst. The resulting intermediate is then reacted with nonyl bromide and sodium hydride to yield the final product.

Scientific Research Applications

3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). It has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties.

properties

IUPAC Name

3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O/c1-3-5-7-8-9-10-12-14-27-29-28(31-30-27)26-21-19-25(20-22-26)24-17-15-23(16-18-24)13-11-6-4-2/h19-24H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVXRGJKULPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)C3CCC(CC3)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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